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molecular formula C11H8INO3 B6334630 Methyl 4-Hydroxy-8-iodoisoquinoline-3-carboxylate CAS No. 945740-66-9

Methyl 4-Hydroxy-8-iodoisoquinoline-3-carboxylate

Cat. No. B6334630
M. Wt: 329.09 g/mol
InChI Key: XOHWAYZKTGAGFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08759373B2

Procedure details

To a solution of crude 3-Iodo-2-{[methoxycarbonylmethyl-(toluene-4-sulfonyl)-amino]-methyl}-benzoic acid methyl ester (37.8 g) in methanol (220 mL) was added a solution of NaOMe (30 wt %) in methanol (40 mL) with stirring. After stirring for 18 h at ambient temperature the mixture was concentrated in vacuo. To the residue was added 1 N hydrochloric acid (200 mL) and the mixture was extracted with hot ethyl acetate (1×300 mL). The organic phase was then washed with concentrated aqueous NaHCO3 solution (3×200 mL), dried over MgSO4 and concentrated in vacuo. The residue was recrystallized from ethyl acetate to give the title compound as a tan solid (10.1 g); MS-(+)-ion: M+1=329.8.
Name
3-Iodo-2-{[methoxycarbonylmethyl-(toluene-4-sulfonyl)-amino]-methyl}-benzoic acid methyl ester
Quantity
37.8 g
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([I:10])[C:5]=1[CH2:11][N:12]([CH2:23][C:24]([O:26][CH3:27])=[O:25])S(C1C=CC(C)=CC=1)(=O)=O.C[O-].[Na+]>CO>[CH3:27][O:26][C:24]([C:23]1[N:12]=[CH:11][C:5]2[C:4]([C:3]=1[OH:2])=[CH:9][CH:8]=[CH:7][C:6]=2[I:10])=[O:25] |f:1.2|

Inputs

Step One
Name
3-Iodo-2-{[methoxycarbonylmethyl-(toluene-4-sulfonyl)-amino]-methyl}-benzoic acid methyl ester
Quantity
37.8 g
Type
reactant
Smiles
COC(C1=C(C(=CC=C1)I)CN(S(=O)(=O)C1=CC=C(C=C1)C)CC(=O)OC)=O
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
220 mL
Type
solvent
Smiles
CO
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 18 h at ambient temperature the mixture
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
ADDITION
Type
ADDITION
Details
To the residue was added 1 N hydrochloric acid (200 mL)
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with hot ethyl acetate (1×300 mL)
WASH
Type
WASH
Details
The organic phase was then washed with concentrated aqueous NaHCO3 solution (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1N=CC2=C(C=CC=C2C1O)I
Measurements
Type Value Analysis
AMOUNT: MASS 10.1 g
YIELD: CALCULATEDPERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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